molecular formula C17H17ClN2O B2706117 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole CAS No. 612049-71-5

2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole

Cat. No.: B2706117
CAS No.: 612049-71-5
M. Wt: 300.79
InChI Key: CPKDFBORUQCVRM-UHFFFAOYSA-N
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Description

2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole typically involves the reaction of 4-chlorophenol with a suitable benzimidazole precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenoxy position .

Scientific Research Applications

2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential candidate for anticancer therapies. The compound’s ability to bind to these targets disrupts normal cellular processes, leading to cell death in cancerous cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
  • 5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole
  • 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group and chlorophenoxy moiety contribute to its unique pharmacological profile, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-12(2)20-16-6-4-3-5-15(16)19-17(20)11-21-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKDFBORUQCVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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